1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine
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Overview
Description
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine is a heterocyclic compound that features a piperazine ring substituted with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine typically involves the reaction of 1-ethyl-1H-pyrazole with piperazine under specific conditions. One common method includes:
Cyclization: Starting with phenylhydrazine and ethyl acetoacetate, the initial cyclization forms the pyrazole ring.
Substitution: The pyrazole ring is then substituted with an ethyl group.
Coupling: The substituted pyrazole is coupled with piperazine under controlled conditions to form the final compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be further functionalized
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine
- 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
- Quinolinyl-pyrazoles
Comparison: 1-[(1-ethyl-1H-pyrazol-3-yl)methyl]piperazine is unique due to its specific substitution pattern, which can influence its pharmacological properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
1-[(1-ethylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C10H18N4/c1-2-14-6-3-10(12-14)9-13-7-4-11-5-8-13/h3,6,11H,2,4-5,7-9H2,1H3 |
InChI Key |
WWORCSRYHNDBSR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN2CCNCC2 |
Origin of Product |
United States |
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